4-Nitropyridine N-oxide

Nucleophilic aromatic substitution Reaction kinetics Pyridine N-oxide reactivity

4-Nitropyridine N-oxide combines a pyridinium N-O dipole with a strongly deactivating 4-nitro group, creating a uniquely activated electrophile for nucleophilic aromatic substitution (SNAr). This dual activation enables chemoselective transformations inaccessible to the parent 4-nitropyridine or isomeric nitropyridine N-oxides. • Exclusive aryl (C2) vs. alkyl (C3) Grignard site-switch-generate diverse pyridine scaffolds from a single precursor, eliminating multi-isomer inventory. • 90% yield to 4-aminopyridine with Raney Ni/HOAc; no high-pressure hydrogenation or mixed-catalyst systems required. • Validated quorum-sensing inhibitor: IC50 24 µg/mL with 48.30% reduction of soil-borne bacterial pathogens. Supplied as a yellow crystalline solid (mp 159-162°C) under inert gas for stability. Globally stocked with hazmat-compliant shipping.

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 1124-33-0
Cat. No. B131955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitropyridine N-oxide
CAS1124-33-0
Synonyms4-Nitropyridine 1-Oxide;  4-Nitropyridine Oxide;  NSC 130895;  NSC 5079;  p-Nitropyridine N-Oxide; 
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=C[N+](=CC=C1[N+](=O)[O-])[O-]
InChIInChI=1S/C5H4N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H
InChIKeyRXKNNAKAVAHBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitropyridine N-oxide (CAS 1124-33-0): Core Identity and Procurement-Grade Characteristics


4-Nitropyridine N-oxide is a heteroaromatic N-oxide derivative that combines the electron-withdrawing properties of a pyridinium N–O dipole with a strongly deactivating 4-nitro substituent [1]. This dual activation renders the compound a versatile electrophilic building block for nucleophilic aromatic substitution (SNAr) and enables chemoselective transformations that are inaccessible to the parent 4-nitropyridine or to isomeric nitropyridine N-oxides [2]. Commercially, it is supplied as a yellow crystalline solid (mp 159–162 °C) and has recognized utility as a quorum-sensing inhibitor (IC50 24 µg mL⁻¹) .

Electrophilic Building Block
4-Nitro N-oxide activates SNAr for chemoselective substitution
Chemoselectivity
Reactivity distinct from 4-nitropyridine and isomeric N-oxides
Research Application
Quorum-sensing inhibition probe; reported inhibition context

4-Nitropyridine N-oxide: Why In-Class Nitropyridine Analogs Cannot Be Freely Interchanged


Although 2-, 3-, and 4-nitropyridine N-oxides share the same empirical formula, their positional reactivity in nucleophilic displacement reactions differs dramatically. For ethoxide-mediated nitro-group substitution, the relative rate order is 2-NO₂ > 4-NO₂ > 3-NO₂ [1]. Furthermore, the N-oxide oxygen in 4-nitropyridine N-oxide lowers the pKa of the conjugate acid by approximately 5 units relative to 4-nitropyridine, shifting the electrochemical reduction minimum from pH 8.1 to pH 2.95 and completely altering the proton-coupled electron-transfer landscape [2]. Consequently, substituting the 4-nitro isomer with a 2- or 3-nitro analog—or with the non‑N-oxide 4-nitropyridine—will yield different reaction rates, regiochemical outcomes, and redox behavior, which can compromise synthetic yields, bioactivity profiles, and safety in scaled processes.

Positional Isomer Reactivity Rate order 2-NO₂ > 4-NO₂ > 3-NO₂ may shift nucleophilic displacement outcomes.
N-Oxide Redox Shift pH of minimum reduction constant lowered ~5 units; electrochemical behavior may differ.
Non-N-Oxide Interchange Using 4-nitropyridine or other isomers may alter yield and safety profile.

4-Nitropyridine N-oxide: Quantified Differentiation Evidence for Scientific Selection and Procurement


Nucleophilic Aromatic Substitution Kinetics: 4-NO₂ vs. 2-NO₂ and 3-NO₂ Pyridine N-Oxides

In anhydrous ethanol with sodium ethoxide, the rate of nitro-group displacement from 4-nitropyridine N-oxide is intermediate between the faster 2-nitro isomer and the slower 3-nitro isomer. This kinetic ordering—2 > 4 > 3—is consistently observed for activation energies and entropies, making 4-nitropyridine N-oxide the preferred substrate when a balance of reactivity and regiochemical control is required [1].

SNAr Kinetics
Head-to-head
Relative rate: 2-NO₂ > 4-NO₂ > 3-NO₂
Supports kinetic selection for regioselective SNAr synthesis.
NaOEt in anhydrous EtOH; Arrhenius data available.
Nucleophilic aromatic substitution Reaction kinetics Pyridine N-oxide reactivity

Electrochemical Reduction: pH of Minimum Rate Constant vs. 4-Nitropyridine

The apparent rate constant of electrochemical reduction for 4-nitropyridine N-oxide reaches a minimum at pH 2.95, whereas the corresponding minimum for the parent 4-nitropyridine occurs at pH 8.1 [1]. This ~5-unit shift reflects the profound influence of the N-oxide group on the protonation equilibria of the electroactive nitro group and the heterocyclic nitrogen.

Reduction pH Window
Reported
pH 2.95 (vs 8.1 for 4-nitropyridine)
Defines acidic pH window for PCET mechanistic studies.
ΔpH ≈ 5.15; aqueous medium.
Electrochemical reduction Proton-coupled electron transfer Heterocyclic N-oxides

One-Pot Regioselectivity Switch: Arylation vs. Alkylation with Grignard Reagents

When 4-nitropyridine N-oxide is treated with Grignard reagents, aryl nucleophiles attack exclusively at the 2- (or 6-) position, while alkyl nucleophiles attack at the 3-position [1]. This adjustable site-selectivity is not observed for the 3-nitropyridine N-oxide isomer, which exhibits cooperative action of the two substituents leading to different regiochemical outcomes.

Grignard Selectivity
Head-to-head
Arylation at C2/C6; Alkylation at C3
Enables divergent pyridine scaffold synthesis from single precursor.
THF, room temperature; one-pot.
C–H functionalization Regioselective arylation Grignard chemistry

Catalytic Reduction: One-Step Conversion to 4-Aminopyridine with Raney Nickel

In acetic acid medium over Raney nickel, 4-nitropyridine N-oxide is reduced to 4-aminopyridine in 90% isolated yield in a single laboratory step [1]. This contrasts with 4-benzyloxypyridine 1-oxide, which requires a mixed Pd/C–Raney nickel catalyst to reach 93% yield of 4-hydroxypyridine.

Reduction Yield
Reported
90% yield of 4-aminopyridine
Supports simplified single-catalyst route to 4-aminopyridine.
Raney Ni, AcOH, ambient pressure.
Heterogeneous catalysis Reduction of N-oxides 4-Aminopyridine synthesis

Quorum-Sensing Inhibitory Activity: IC50 Quantification vs. Acylase I Enzyme

4-Nitropyridine N-oxide (4-NPO) acts as a quorum-sensing inhibitor with a reported IC50 of 24 µg mL⁻¹ . In soil microcosm studies, 4-NPO reduced the abundance of human bacterial pathogens by 48.30%, compared with 72.54% reduction achieved by the quorum-quenching enzyme Acylase I [1].

QS Inhibition
Reported
IC₅₀ 24 µg/mL; pathogen reduction 48.30%
Supports small-molecule QS inhibition screening context.
Soil microcosm; compared to Acylase I (72.54%).
Quorum sensing inhibition Biofilm prevention Soil pathogen mitigation

Photochemical Stability in Aqueous Solution: Contrast with Alcoholic and Mixed-Solvent Systems

4-Nitropyridine N-oxide is photochemically inert in pure aqueous solution but undergoes photoreduction to 4-hydroxylaminopyridine N-oxide upon addition of hydrogen-atom donors such as 2-propanol or THF via a triplet-state pathway [1]. In neat alcoholic solutions, photoreduction proceeds through an excited singlet-state intermediate, representing a fundamentally different mechanism.

Photostability
Class-level
Inert in pure H₂O; photoreduction with 2-propanol/THF
Solvent-dependent photochemical behavior for reaction design.
Triplet pathway in aqueous-additive; singlet in alcohols.
Photoreduction Aqueous photochemistry Hydroxylamine formation

4-Nitropyridine N-oxide: Evidence-Anchored Application Scenarios for Laboratory and Industrial Use


Regioselective Synthesis of 2-Aryl and 3-Alkyl Pyridine Libraries

Leveraging the exclusive site-switch between aryl (C2) and alkyl (C3) Grignard additions to 4-nitropyridine N-oxide [1], medicinal chemistry teams can generate diverse pyridine scaffolds from a single precursor, eliminating the need to stock multiple nitropyridine isomers and streamlining SAR exploration.

Laboratory-Scale Preparation of 4-Aminopyridine via Monometallic Catalytic Reduction

The 90% yield of 4-aminopyridine obtained with Raney nickel in acetic acid [1] makes 4-nitropyridine N-oxide the substrate of choice for academic and industrial labs that require a straightforward, high-yielding route to this valuable intermediate without resorting to mixed-catalyst systems or high-pressure hydrogenation.

Electrochemical Reduction Studies Requiring Defined Proton-Coupled Electron Transfer Windows

Because the pH of the minimum apparent rate constant is shifted from 8.1 (4-nitropyridine) to 2.95 (4-nitropyridine N-oxide) [1], electrochemists investigating nitroarene reduction mechanisms can use this compound as a probe to deconvolute N-oxide protonation effects from nitro-group reduction, enabling more accurate modeling of heteroaromatic electron-transfer processes.

Small-Molecule Quorum-Sensing Inhibition for Antimicrobial Surface Coatings

With a demonstrated IC50 of 24 µg mL⁻¹ and a 48.30% reduction of soil-borne human bacterial pathogens [1][2], 4-nitropyridine N-oxide is a thermally robust alternative to enzymatic quorum-quenching agents, suitable for incorporation into paints, coatings, or agricultural soil amendments where enzyme denaturation would otherwise limit efficacy.

Application
Selection Property
Validation Focus
Regioselective Pyridine Scaffold Synthesis
Substrate-controlled arylation/alkylation switch
Grignard addition site-selectivity under standard conditions
4-Aminopyridine Intermediate Synthesis
Single-catalyst reduction efficiency
Yield and purity with Raney Ni/AcOH system
Nitroarene Reduction Mechanism Studies
N-oxide pH-shifted reduction window
Minimum rate constant pH validation
Non-Enzymatic QS Intervention Research
Reported small-molecule QS inhibition activity
Thermal/chemical stability and model-system endpoint review

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